N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)benzenesulfonamide
Overview
Description
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group, an oxoethyl linker, and a benzenesulfonamide moiety. It is known for its potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form 4-(2-methoxyphenyl)piperazine.
Introduction of the Oxoethyl Linker: The piperazine intermediate is then reacted with an appropriate oxoethylating agent, such as ethyl chloroformate, to introduce the oxoethyl linker.
Sulfonamide Formation: The final step involves the reaction of the oxoethylated piperazine intermediate with 3-methylbenzenesulfonyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, industrial-scale synthesis may employ continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted sulfonamides with various alkyl or acyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly as an alpha1-adrenergic receptor antagonist.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. It is known to act as an antagonist of alpha1-adrenergic receptors . By binding to these receptors, the compound inhibits the action of endogenous catecholamines such as norepinephrine and epinephrine, leading to various physiological effects. This mechanism is particularly relevant in the context of treating conditions such as hypertension and benign prostatic hyperplasia.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound with similar alpha1-adrenergic receptor antagonist activity.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar piperazine structure.
Urapidil: A compound with both alpha1-adrenergic receptor antagonist and serotonin receptor agonist properties.
Uniqueness
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)benzenesulfonamide is unique due to its specific structural features, such as the presence of both a methoxyphenyl group and a benzenesulfonamide moiety. These structural elements contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(3-methylphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4S/c1-21-9-8-10-22(19-21)29(34(31,32)23-11-4-3-5-12-23)20-26(30)28-17-15-27(16-18-28)24-13-6-7-14-25(24)33-2/h3-14,19H,15-18,20H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJDNHNFPVDVED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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